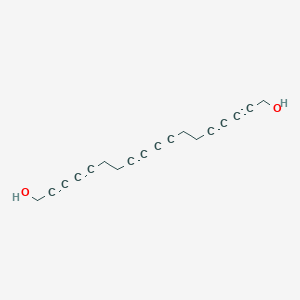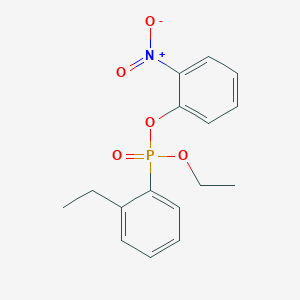
Ethyl 2-nitrophenyl (2-ethylphenyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-nitrophenyl (2-ethylphenyl)phosphonate is an organophosphorus compound that features both nitrophenyl and ethylphenyl groups attached to a phosphonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-nitrophenyl (2-ethylphenyl)phosphonate typically involves the reaction of 2-nitrophenol with 2-ethylphenylphosphonic dichloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphonic dichloride. The general reaction scheme is as follows:
2-Nitrophenol+2-Ethylphenylphosphonic dichloride→Ethyl 2-nitrophenyl (2-ethylphenyl)phosphonate+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-nitrophenyl (2-ethylphenyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethyl group on the phosphonate can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) are employed.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phosphonates.
Scientific Research Applications
Ethyl 2-nitrophenyl (2-ethylphenyl)phosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of phosphatases.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and anticancer agents.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-nitrophenyl (2-ethylphenyl)phosphonate involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate. This inhibition can occur through various pathways, including competitive, non-competitive, or uncompetitive inhibition, depending on the specific enzyme and the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
- Ethyl phenylphosphonate
- 2-Nitrophenylphosphonate
- Diethyl phosphonate
Uniqueness
Ethyl 2-nitrophenyl (2-ethylphenyl)phosphonate is unique due to the presence of both nitrophenyl and ethylphenyl groups, which confer distinct chemical properties and reactivity
Properties
CAS No. |
62425-27-8 |
|---|---|
Molecular Formula |
C16H18NO5P |
Molecular Weight |
335.29 g/mol |
IUPAC Name |
1-[ethoxy-(2-nitrophenoxy)phosphoryl]-2-ethylbenzene |
InChI |
InChI=1S/C16H18NO5P/c1-3-13-9-5-8-12-16(13)23(20,21-4-2)22-15-11-7-6-10-14(15)17(18)19/h5-12H,3-4H2,1-2H3 |
InChI Key |
BVSMPRKVHSERJV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1P(=O)(OCC)OC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


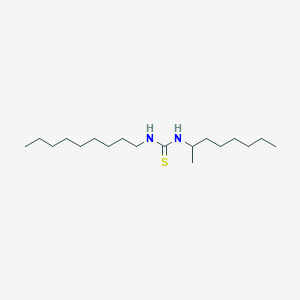
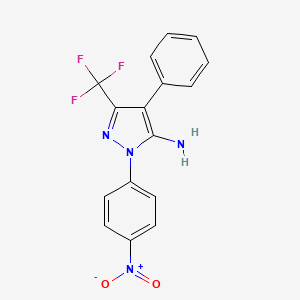
![Methyl 2-[5-(5-hydroxypentyl)thiophene-2-carbonyl]benzoate](/img/structure/B14531870.png)
![4-Methyl-2-[(1-phenylethyl)amino]pentanenitrile](/img/structure/B14531877.png)
![5-tert-Butyl-5H-5lambda~5~-benzo[b]phosphindol-5-one](/img/structure/B14531878.png)
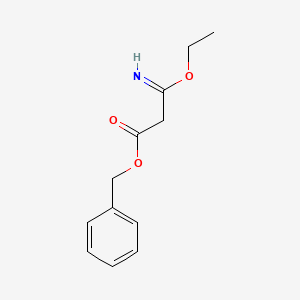

![[3-(Benzylsulfanyl)prop-1-en-1-yl]benzene](/img/structure/B14531897.png)
![8-Bromo-1-phenylbicyclo[5.1.0]octane](/img/structure/B14531903.png)
![1-[2-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethyl]-4-(thiophen-2-yl)piperidin-4-ol](/img/structure/B14531908.png)
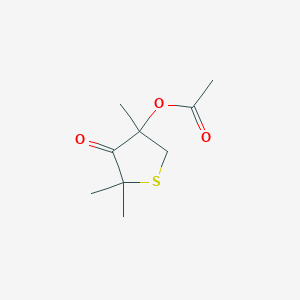
![4-[4-(2-Phenoxyphenoxy)butyl]morpholine;hydrochloride](/img/structure/B14531913.png)
![Trimethyl[1-(phenylsulfanyl)heptyl]silane](/img/structure/B14531918.png)
